2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide
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Overview
Description
2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound characterized by the presence of a fluorenyl group, a phenylmethylidene group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 9H-fluoren-9-thiol with N’-[(E)-phenylmethylidene]acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the fluorenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylmethylidene group can be reduced to form the corresponding hydrazine derivative.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorenyl group may interact with hydrophobic pockets in proteins, while the hydrazide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid
Uniqueness
2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to the presence of both a fluorenyl group and a phenylmethylidene group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H18N2OS |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(9H-fluoren-9-ylsulfanyl)acetamide |
InChI |
InChI=1S/C22H18N2OS/c25-21(24-23-14-16-8-2-1-3-9-16)15-26-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-14,22H,15H2,(H,24,25)/b23-14+ |
InChI Key |
ORBUIKAYGUWJMS-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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